molecular formula C16H14FN5O B2443596 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide CAS No. 2034609-80-6

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide

Cat. No.: B2443596
CAS No.: 2034609-80-6
M. Wt: 311.32
InChI Key: TUUMMPHDIXBNAU-UHFFFAOYSA-N
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Description

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is a complex organic compound that features a fluorine atom, a pyrazole ring, and a pyridine ring

Mechanism of Action

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed into cells

Result of Action

The result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption in the energy metabolism of the cells, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases such as cancer, where cancer cells often rely heavily on glucose for their energy needs.

Biochemical Analysis

Biochemical Properties

It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects . They have been reported to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is not well-established. Related compounds have demonstrated nanomolar inhibition of MET kinase activity , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Related pyrazole derivatives have been shown to be safe and well-tolerated by mice when treated with certain dosages .

Metabolic Pathways

Related compounds have been known to inhibit succinate dehydrogenase , suggesting potential interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, which are then coupled together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide: Lacks the methyl group on the pyrazole ring.

    3-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide: Has a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-6-11(2-5-19-15)7-20-16(23)13-3-4-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUMMPHDIXBNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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